Solifenacin succinate belongs to the class of drugs known as anticholinergics or antimuscarinics. These agents are characterized by their ability to block the action of acetylcholine at muscarinic receptors, which play a pivotal role in various physiological functions, including bladder control. The compound is synthesized from specific chemical precursors and classified under the International Nonproprietary Name (INN) system.
The synthesis of solifenacin succinate involves several key steps:
The molecular formula of solifenacin succinate is CHNO, with a molecular weight of approximately 398.5 g/mol. The structure features a phenolic group, a pyridine ring, and an ethylamine side chain, contributing to its pharmacological activity.
Solifenacin succinate undergoes various chemical reactions during its synthesis and metabolism:
These reactions are crucial for understanding both the drug's efficacy and safety profile.
Solifenacin succinate exerts its therapeutic effects primarily through antagonism at muscarinic receptors (M3 subtype), which are located in the bladder. By blocking these receptors, solifenacin reduces detrusor muscle contractions, resulting in decreased urinary urgency and frequency.
The mechanism can be summarized as follows:
These properties are critical for formulation development and determining appropriate storage conditions.
Solifenacin succinate is primarily used in clinical settings for treating overactive bladder syndrome. Its applications extend beyond urology; research indicates potential benefits in managing other conditions involving smooth muscle spasms due to its antimuscarinic properties.
Solifenacin (originally designated YM-905) was developed by Yamanouchi Pharmaceutical Co. (later merged into Astellas Pharma) through systematic structure-activity optimization of antimuscarinic compounds. Early 2000s preclinical studies demonstrated its bladder-selective profile, with 15-fold greater selectivity for bladder muscarinic receptors over salivary glands compared to atropine, predicting reduced xerostomia risk [1] [7]. The FDA approved solifenacin in 2004 for adult OAB based on Phase III trials showing 63-68% of patients achieved ≥50% reduction in urgency episodes versus 44% with placebo [1] [9]. A significant pediatric extension followed in 2020 for NDO treatment in children ≥2 years, supported by trials where bladder capacity increased by 39-57mL after 24 weeks of therapy [1].
Pharmacologically, solifenacin succinate is classified as a competitive muscarinic antagonist with primary affinity for M3 receptors (Ki = 9.9 nM), though it also binds M1, M2, M4, and M5 subtypes. M3 receptors mediate detrusor contraction, while antagonism of bladder M2 receptors (constituting 80% of bladder muscarinic receptors) may further inhibit involuntary contractions. This dual-receptor targeting differentiates it from M3-selective agents like darifenacin [1] [4] [9]. Its classification as a quinuclidine ester places it within the broader anticholinergic family, but its pharmacokinetic profile—including 45-68 hour half-life and 90% oral bioavailability—enables once-daily dosing, a significant adherence advantage over earlier short-acting agents [1] [4].
Solifenacin succinate has the systematic name (1S)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate monobutanedioate and molecular formula C27H32N2O6 (molecular weight: 480.56 g/mol). Its structure comprises three critical domains:
Table 1: Key Physicochemical Properties of Solifenacin Succinate
Property | Value | Method/Notes |
---|---|---|
Appearance | White to off-white solid | Hygroscopic |
Melting Point | ~145°C | Decomposes |
Water Solubility | 2 mg/mL (clear solution) | At room temperature |
Optical Rotation [α]D | +35° to +45° | c=1 in H2O |
LogP (Partition Coefficient) | 3.9 (predicted) | Indicates moderate lipophilicity |
pKa | 8.88 (basic) | Protonation at quinuclidine nitrogen |
The succinate counterion significantly modifies the base compound’s properties, improving crystallinity and dissolution behavior. Solifenacin free base is a yellow oil, but as the succinate salt, it forms stable crystalline solids suitable for tablet formulation. Though soluble in methanol and water (with sonication), its pH-dependent solubility decreases in alkaline environments due to reduced ionization. Protein binding is extensive (93-98%), primarily to α1-acid glycoprotein, explaining its large volume of distribution (600L) [4] [7].
The chiral integrity of both the quinuclidinol (3R) and tetrahydroisoquinoline (1S) moieties is pharmacologically essential. In vitro studies show the (3R,1S)-diastereomer possesses 100-fold greater receptor affinity than other stereoisomers. Degradation pathways include photoisomerization and ester hydrolysis, necessitating protective packaging [5] [7].
Solifenacin received initial FDA approval in November 2004 under the brand name Vesicare®. Subsequent milestones include:
Table 2: Global Regulatory Approvals and Market Impact
Year | Regulatory Milestone | Market Impact |
---|---|---|
2004 | Initial FDA approval (adult OAB) | Launched as Vesicare® (Astellas/GSK) |
2009 | EU approval for tamsulosin combination | Branded as Vesomni®; addressed BPH-OAB overlap |
2010 | First generics introduced (US/EU) | Price erosion (~70% by 2019); increased access |
2020 | Pediatric NDO indication (FDA) | Market expansion to orphan population |
The global market was valued at $150-153 million in 2024, projected to reach $250 million by 2033 at a 6.5% CAGR. This growth is propelled by:
Regionally, North America and Europe dominate revenue (70% combined share), though Asia-Pacific exhibits fastest growth due to rising OAB awareness and expanding generics manufacturing in India and China. Key manufacturers include Astellas (branded), Teva, Aurobindo Pharma, Glenmark, and Qilu Pharmaceutical. The competitive landscape intensified post-patent expiry, with >15 generic suppliers by 2024. Future trajectories involve sustained generics competition, novel formulations (extended-release), and exploration of digital health integrations for OAB management [3] [6] [10].
Table 3: Solifenacin Succinate Market Segmentation (2033 Projections)
Segment | Projected Share | Key Drivers |
---|---|---|
5 mg Tablets | 65% | First-line dosing; balance of efficacy/safety |
10 mg Tablets | 30% | Severe OAB/NDO cases; pediatric formulations |
Hospital Pharmacies | 45% | Acute NDO management; postoperative care |
Retail Pharmacies | 50% | Chronic OAB prescriptions; generics dominance |
Asia-Pacific | 28% (growth share) | Aging population; improving diagnosis rates |
Innovation pipelines focus on:
Compound Names Mentioned:
Solifenacin | Solifenacin Succinate | Vesicare | YM-905 | Vesicare LS | Vesikur |
---|
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7